2-Amino-5-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-33-3 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Organic Synthesis and Chemical Research
The utility of 2-Amino-5-methylbenzamide in organic synthesis is primarily derived from the reactivity of its constituent functional groups—the aromatic amine (-NH2) and the primary amide (-CONH2). These sites allow for a multitude of chemical transformations, establishing the compound as a key intermediate.
Detailed Research Findings:
The amino group, being a nucleophile and a directing group in electrophilic aromatic substitution, can be readily diazotized and subsequently replaced, or it can participate in condensation reactions to form heterocyclic systems. For instance, 2-aminobenzamides are well-established precursors for the synthesis of quinazolinones, a class of compounds with significant biological activity. rsc.orgthieme-connect.com The amide functionality can also be involved in various reactions, including dehydration to nitriles or hydrolysis back to the corresponding carboxylic acid.
One specific area of research has identified this compound as a potent inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase. This enzyme is crucial in the catabolism of pyrimidines. The compound has been noted for its application in cancer research, where it has demonstrated the ability to inhibit the growth of tumor cell lines by impeding the synthesis of DNA, RNA, and proteins.
The 2-aminobenzamide (B116534) core is a recognized scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including as:
Heat Shock Protein 90 (Hsp90) inhibitors: The 2-aminobenzamide framework has been integral to the discovery of novel Hsp90 inhibitors, which are explored as potent and selective antitumor agents. acs.orgrti.org
Antithrombotic agents: A series of novel 2-aminobenzamide derivatives have been synthesized and screened for their potential as orally active antithrombotic agents. acs.org
HDAC inhibitors: The scaffold has been used to design and synthesize selective histone deacetylase (HDAC) inhibitors with promising anticancer effects. nih.gov
Context Within Aromatic Amide Chemical Space
Aromatic amides constitute a vast and crucial area of chemical space, frequently encountered in pharmaceuticals, agrochemicals, and materials science. google.com The "chemical space" itself refers to the ensemble of all possible molecules. Within this space, 2-aminobenzamides represent a privileged scaffold due to their structural motifs that are conducive to forming interactions with biological macromolecules.
The specific placement of the amino and amide groups in 2-Amino-5-methylbenzamide allows for the formation of intramolecular hydrogen bonds and facilitates its role as a bidentate ligand, capable of chelating metal ions. The addition of a methyl group at the 5-position subtly modifies its properties compared to the parent 2-aminobenzamide (B116534) molecule. This methyl group can influence the compound's:
Lipophilicity: Affecting its solubility and ability to cross biological membranes.
Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, potentially increasing the compound's biological half-life.
Steric Profile: Influencing how the molecule fits into the active site of a target enzyme or receptor.
The exploration of derivatives, such as halogenated 2-aminobenzamides, further expands the accessible chemical space, allowing for the fine-tuning of electronic and steric properties for specific applications, for example, in the development of insecticides. google.comsioc-journal.cn
Historical Development and Initial Research Trajectories
Conventional Synthetic Approaches
Conventional methods for synthesizing this compound often rely on well-established, multi-step reaction sequences starting from readily available precursors. These approaches also heavily utilize amidation reactions and various functional group transformations to construct the target molecule.
Multi-Step Reaction Sequences from Established Precursors
A common strategy for synthesizing substituted benzamides like this compound involves a nitration-reduction pathway. vulcanchem.com While specific documentation for the isopropyl analog is cited, the principle is applicable. This typically begins with the nitration of a suitable toluene (B28343) derivative to introduce a nitro group, which is subsequently reduced to an amino group. smolecule.com For instance, starting from 5-methylanthranilic acid (2-amino-5-methylbenzoic acid), various transformations can be applied. sigmaaldrich.com
Another multi-step approach involves starting with 2-nitro-3-methylbenzoate, which undergoes catalytic hydrogenation to form the corresponding aminobenzoate, followed by chlorination and reaction with methylamine (B109427). google.com Although this example leads to a chlorinated derivative, it illustrates a typical multi-step sequence that could be adapted. The synthesis of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, highlights complex multi-step processes involving oxidation, chlorination, Grignard reactions, nitration, and coupling chemistry to achieve high purity products. google.com
Amidation Reactions and Functional Group Transformations
Amidation is a crucial step in the synthesis of this compound. One direct method is the amidation of 2-amino-5-methylbenzoic acid. This reaction typically involves activating the carboxylic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with ammonia (B1221849) or an amine.
The use of N-acylbenzotriazoles as efficient acylating agents provides another route to primary anthranilamides. semanticscholar.org In this method, N-(2-aminoarylacyl)benzotriazoles react with excess ammonium (B1175870) hydroxide (B78521) to yield the desired primary amides in high yields. semanticscholar.org This approach offers an alternative to traditional methods that may require harsh reagents. semanticscholar.org
Functional group transformations are also central to these syntheses. The reduction of a nitro group to an amine is a key step in many synthetic pathways. vulcanchem.com This can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron in acidic conditions. vulcanchem.comresearchgate.net
Modern and Sustainable Synthesis Protocols
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing this compound and its analogs. These include catalytic strategies, one-pot procedures, and microwave-assisted routes.
Catalytic Synthesis Strategies
Catalytic methods offer significant advantages in terms of efficiency and sustainability. For instance, the hydrolysis of nitriles to amides can be achieved using eco-friendly methods. A study demonstrated the hydrolysis of various nitriles, including the precursor to this compound, in a bio-based solvent, achieving a 90% yield for this specific compound. mdpi.com
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent another modern approach. vulcanchem.com This method allows for the introduction of the amino group onto a pre-functionalized benzamide intermediate. vulcanchem.com Catalytic hydrogenation is also a widely used "green" technique for the reduction of nitro groups, often employing catalysts like palladium on carbon. researchgate.net
One-Pot Synthetic Procedures
Another one-pot procedure starts from isatoic anhydride, which reacts with a methylamine solution. google.compatsnap.com This approach has been used to synthesize related dichlorinated benzamides and can be adapted for other derivatives. google.compatsnap.com The reaction of 2-aminobenzamides with a polymer-supported nitrite (B80452) reagent and p-tosic acid also provides a one-pot route to benzotriazinones, demonstrating the versatility of these starting materials. rsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The esterification of nitro-substituted anthranilic acids has been successfully carried out under microwave irradiation, demonstrating the potential for rapid and efficient synthesis of key intermediates. researchgate.net
Furthermore, the synthesis of various N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been achieved using a facile, solvent-free microwave irradiation method. nih.govnih.govmdpi.com While not directly synthesizing this compound, these studies highlight the applicability of microwave technology in the synthesis of complex benzamide derivatives, suggesting its potential for optimizing the synthesis of the target compound. nih.govnih.govmdpi.com
Green Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netsemanticscholar.org These principles encourage the use of less hazardous materials, safer solvents, and more energy-efficient methods. researchgate.netacs.org
A primary focus of green chemistry in benzamide synthesis is the use of environmentally benign solvents or the elimination of solvents altogether. semanticscholar.orgskpharmteco.com Traditional syntheses often employ hazardous solvents; however, researchers have developed solvent-free protocols and methods that use greener alternatives like water or ethanol-water mixtures. eurjchem.combenthamdirect.com For instance, a solvent-free approach for synthesizing benzamide analogs of dibenzoazepine has been reported as a new and efficient green method. eurjchem.com Similarly, the synthesis of novel thiazolepyridine conjugated benzamides has been achieved in an economical and sustainable manner using an ethanol (B145695) and water mixture. benthamdirect.com
Catalysis plays a crucial role in developing sustainable synthetic routes. Green catalysts, such as biodegradable enzymes (e.g., CAL-B) or reusable heterogeneous catalysts, are employed to enhance reaction efficiency and selectivity while minimizing waste. researchgate.netchemicalbook.com For example, an efficient and sustainable amidation of non-activated carboxylic acids has been reported using CAL-B as a biodegradable catalyst. researchgate.net The use of microwave-assisted organic synthesis (MAOS) is another green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netchemicaljournals.com Mechanochemical methods, which involve reactions in the solid state by grinding, represent a significant advancement, often eliminating the need for solvents entirely and leading to high efficiency. researchgate.net
The principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric in green synthesis. primescholars.com Synthetic pathways are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org This is often achieved through reaction types like additions or rearrangements, which are inherently more atom-economical than substitutions or eliminations. primescholars.com Furthermore, reducing the use of protecting groups and other derivatives simplifies synthetic processes, cutting down on steps and waste generation. acs.org One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, exemplify this principle by improving yields, reducing reaction times, and minimizing solvent use and waste. sioc-journal.cn
Comparative Analysis of Synthetic Efficiency and Yield Optimization
The choice of reaction conditions and solvent systems significantly influences the outcome of benzamide synthesis. Different methodologies employ a range of temperatures, catalysts, and solvents to maximize efficiency and product purity.
For instance, one-pot synthesis methods for related halogenated dimethylbenzamides have been shown to be highly efficient, proceeding under milder conditions with shorter reaction times. sioc-journal.cn A specific one-pot process starting from 2-amino-3-methylbenzoic acid utilizes bis(trichloromethyl) carbonate, followed by aqueous methylamine, and then an N-halosuccinimide in a process that avoids the separation of intermediates. sioc-journal.cn In contrast, multi-step syntheses, such as those involving the oxidation of toluene derivatives, may require more stringent conditions, including high pressure (3–5 MPa) and specific catalysts like acetylacetone (B45752) cobalt. google.com
The solvent system is another critical parameter. While traditional methods have relied on solvents like dichloromethane (B109758) or pyridine, greener alternatives are gaining prominence. google.com Ethyl acetate (B1210297) and isopropyl acetate have been used effectively in the synthesis of 2-amino-N-methylbenzamide from isatoic anhydride, with the reaction proceeding at a controlled temperature of around 30°C. patsnap.com Solvent-free and microwave-assisted methods represent significant advancements, often leading to cleaner reactions and higher efficiency. eurjchem.comchemicaljournals.com For example, a microwave-assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives in acetone (B3395972) significantly reduced reaction times from hours to minutes compared to conventional refluxing. chemicaljournals.com
The following table provides a comparative overview of various reaction conditions and solvent systems used in the synthesis of related benzamide derivatives.
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Solvent System | Temperature | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, aqueous methylamine, NBS/NCS/NIS | Organic solvent (evaporated), then water | Not specified | sioc-journal.cn |
| Multi-step Synthesis | Toluene | N-hydroxyphthalimide, acetylacetone cobalt, Grignard reagents | Dichloromethane | 30-50°C | google.com |
| One-Pot from Isatoic Anhydride | Isatoic anhydride | Methylamine solution, Trichloroisocyanuric acid | Ethyl acetate or Isopropyl acetate | ~30°C, then 40-50°C | patsnap.com |
| Microwave-Assisted Synthesis | Aroyl chloride | Potassium thiocyanate, substituted aniline | Acetone | Microwave irradiation (340 watt) | chemicaljournals.com |
| Flow & Microwave Hybrid | Isatoic anhydride | Aqueous methylamine | Ethyl acetate | 0°C to Room Temp | rsc.org |
One-pot syntheses and mechanochemical approaches often exhibit improved atom economy by reducing the number of steps and the need for auxiliary substances like solvents and separation agents. researchgate.netsioc-journal.cn The direct mechanochemical amidation of esters, for example, proceeds with only a substoichiometric amount of a base and no reaction solvent, making it a highly efficient process. researchgate.net By minimizing the generation of unwanted side products, these advanced methodologies align closely with the principles of green chemistry. primescholars.com
The following table summarizes the reported yields for various synthetic methods for related benzamides.
| Product | Synthetic Method | Overall Yield | Key Features | Reference |
|---|---|---|---|---|
| 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-Pot Synthesis | 87-94% | Milder conditions, shorter reaction time, environmentally friendly. | sioc-journal.cn |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Multi-step Synthesis | ≥ 92% | Simple operation, improved efficiency. | google.com |
| 2-Amino-N-methylbenzamide | From Isatoic Anhydride | 79% | Flow & microwave hybrid approach. | rsc.org |
| N-Benzoylbenzamide | From Benzamide and Benzoyl Chloride | 60-70% | Requires anhydrous conditions. | |
| This compound | From 5-Methylisatin | 85% | Uses dihydrogen peroxide and ammonium hydroxide. | chemicalbook.com |
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methyl groups. These reactions primarily occur at the positions ortho and para to the activating groups.
Halogenation is a common electrophilic aromatic substitution reaction. For instance, the reaction of 2-amino-3-methylbenzamide (B158645) with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) leads to the formation of the corresponding 5-halogenated derivatives. sioc-journal.cn This one-pot synthesis method is efficient, with high yields (87-94%), and environmentally friendly. sioc-journal.cnsioc-journal.cn Similarly, other substituted benzamides undergo halogenation using reagents like bromine or chlorine in the presence of a Lewis acid.
Nitration of the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. vulcanchem.com The position of nitration is directed by the activating groups, typically occurring at the ortho or para position. For example, the nitration of m-methylbenzoic acid, a related compound, primarily yields the 2-nitro derivative.
Nucleophilic Reactivity of the Amino and Amide Functionalities
The amino and amide groups of this compound possess nucleophilic character due to the lone pair of electrons on the nitrogen atoms. These groups can readily participate in various nucleophilic reactions.
The amino group can undergo acylation and alkylation reactions. Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form N-acylated derivatives. For instance, N-acylbenzotriazoles are effective acylating agents for a variety of nucleophiles, including amines. semanticscholar.orgresearchgate.net Alkylation can be achieved by reacting the amino group with alkyl halides.
The amide functionality can also exhibit nucleophilic reactivity, although it is generally less reactive than the amino group. It can participate in condensation reactions and can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction Pathways of the Benzamide Core
The functional groups of this compound can be modified through oxidation and reduction reactions.
The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (B83412) or nitric acid. The amide group itself is generally resistant to oxidation under mild conditions.
Reduction of the nitro group in a precursor molecule is a common method to synthesize this compound. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as iron in hydrochloric acid. vulcanchem.com The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Condensation Reactions and Heterocyclic Ring Formation
This compound is a key precursor for the synthesis of various heterocyclic compounds through condensation reactions. The presence of both an amino and an amide group allows for the formation of fused ring systems.
One of the most significant applications is in the synthesis of quinazoline (B50416) derivatives. Quinazolinones can be synthesized by reacting 2-aminobenzamides with various reagents. For example, reaction with dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant like hydrogen peroxide can yield quinazolin-4(3H)-ones. nih.gov Another approach involves the palladium-catalyzed reaction of 2-aminobenzamides with aryl halides. nih.gov The reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) can lead to the formation of quinazoline-2,4-diones. acs.org
Furthermore, 2-aminobenzamides are utilized in the synthesis of benzimidazole (B57391) derivatives. rsc.orgchemrevlett.comuobaghdad.edu.iqjmpas.com The condensation of o-phenylenediamines with aldehydes is a common method for synthesizing benzimidazoles. rsc.org
The table below summarizes some of the condensation reactions of this compound and its analogs.
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Aminobenzamide (B116534) | Benzaldehyde | 2,3-Dihydroquinazolin-4(1H)-one | ijfmr.com |
| 2-Amino-N-methylbenzamide | Dimethyl sulfoxide | N-Methyl quinazolin-4(3H)-one | nih.gov |
| 2-Aminobenzamide | Di-tert-butyl dicarbonate | Quinazoline-2,4-dione | acs.org |
| o-Phenylenediamine | Aldehydes | Benzimidazole derivatives | rsc.org |
Derivatization Strategies via N-Alkylation and Acylation
The amino group of this compound provides a convenient handle for further derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the biological and chemical properties of the molecule.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved by reacting this compound with an alkyl halide in the presence of a base.
N-Acylation is the process of introducing an acyl group to the amino group. This is typically carried out using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. semanticscholar.orgresearchgate.net For example, N-acylbenzotriazoles are stable and efficient acylating agents. semanticscholar.org
These derivatization strategies are crucial in medicinal chemistry for creating libraries of compounds with diverse functionalities to screen for biological activity.
The table below provides examples of derivatization reactions.
| Reaction Type | Reagent | Product Type | Reference |
| N-Alkylation | Alkyl halide | N-Alkyl-2-amino-5-methylbenzamide | |
| N-Acylation | Acyl chloride | N-Acyl-2-amino-5-methylbenzamide | |
| N-Acylation | N-Acylbenzotriazole | N-Acyl-2-amino-5-methylbenzamide | semanticscholar.org |
Medicinal Chemistry and Drug Discovery Applications of 2 Amino 5 Methylbenzamide Scaffolds
Role as a Privileged Scaffold in Pharmaceutical Research
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. nih.gov The quinolinone scaffold, for example, is recognized as an attractive privileged structure due to its presence in compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.com Similarly, nitrogen-containing heterocycles like benzimidazole (B57391) are considered bioactive scaffolds and are used in the development of various anticancer agents. chemrevlett.com
The 2-aminobenzamide (B116534) moiety exhibits the key characteristics of a privileged scaffold. Its structure contains strategically positioned hydrogen bond donors and acceptors in the ortho-amino and amide groups, which can engage in critical interactions with biological macromolecules like enzymes and receptors. The aromatic ring provides a rigid core that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to optimize binding affinity and selectivity for a given target. The 2-amino-5-methylbenzamide variant adds a methyl group, which can influence properties such as lipophilicity and metabolic stability, further enhancing its utility. Its derivatives have been investigated for a range of therapeutic applications, most notably as inhibitors of histone deacetylases (HDACs), demonstrating its privileged nature in targeting specific enzyme classes. google.comnih.gov
Design and Synthesis of Novel Benzamide (B126) Derivatives for Biological Screening
The synthesis of derivatives based on the this compound scaffold is crucial for exploring its potential in drug discovery. Various synthetic methodologies have been developed to create libraries of related compounds for biological evaluation.
A common approach involves the reaction of isatoic anhydride (B1165640) with an appropriate amine, which leads to the formation of 2-aminobenzamide derivatives through a ring-opening reaction followed by the elimination of carbon dioxide. mdpi.com This method allows for the introduction of diversity at the amide nitrogen.
Structure-Activity Relationship (SAR) Studies of Substituted Benzamides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the 2-aminobenzamide scaffold, SAR studies have been instrumental in optimizing potency and selectivity.
A key area of investigation has been the substitution on the 2-aminoanilide moiety, particularly at the 5-position. In the context of HDAC inhibitors, introducing a (hetero)aromatic group at this position has been shown to increase specificity for HDAC1 and HDAC2 over other isoforms like HDAC3. mdpi.com This is because the substituent can interact with a "foot pocket" in the enzyme's active site, leading to enhanced binding and potency. mdpi.com
Further SAR exploration has focused on the "capping group," which is a part of the inhibitor molecule that typically interacts with the surface of the target enzyme. In a series of novel HDAC inhibitors, a chiral oxazoline (B21484) unit was introduced as a capping group to N-(2-aminophenyl)-benzamide structures. acs.org This led to potent, class I selective HDAC inhibitors, with some compounds showing low nanomolar potency against the HDAC3-NCoR2 complex. acs.org
The following table presents data for a series of benzamide-based HDAC inhibitors, illustrating the impact of substitutions on inhibitory activity.
| Compound | Linker (n) | R (5-position) | HDAC1 IC₅₀ (nM) |
| BA1 | 1 (PAMBA) | 2-thienyl | 14.1 |
| BA2 | 0 (PABA) | 2-thienyl | 24.2 |
| BA3 | 1 (PAMBA) | 3-thienyl | 4.8 |
| BA4 | 0 (PABA) | 3-thienyl | 12.3 |
| BA5 | 1 (PAMBA) | 2-furyl | 13.9 |
| BA6 | 0 (PABA) | 2-furyl | 22.0 |
| BA7 | 1 (PAMBA) | 3-furyl | 10.3 |
| BA8 | 0 (PABA) | 3-furyl | 11.4 |
Data sourced from a study on benzamide-based radiotracers for imaging histone deacetylases. mdpi.com PABA = para-aminobenzoic acid; PAMBA = para-aminomethylbenzoic acid.
The data clearly indicate that the nature of both the linker and the 5-position substituent significantly affects potency against HDAC1. mdpi.com Generally, compounds with the longer PAMBA linker (n=1) showed higher inhibitory potency compared to those with the PABA linker (n=0). mdpi.com
Positional Isomerism and its Influence on Biological Activity Profiles
Isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, can have a profound impact on biological activity. solubilityofthings.com Positional isomerism, a type of structural isomerism, concerns the different placement of functional groups on a core scaffold. In the context of the this compound scaffold, changing the position of the methyl group or other substituents on the aromatic ring can drastically alter the molecule's interaction with its biological target.
The antibacterial activity of benzoic acid derivatives, for example, is highly dependent on the type and position of substituents on the benzoic ring. nih.gov A study on E. coli showed that the placement of hydroxyl and methoxyl groups significantly influenced the compounds' effectiveness. nih.gov
This principle is directly applicable to the this compound scaffold. Moving the methyl group from the 5-position to the 3- or 4-position would change the molecule's shape and electronic distribution. This can affect how the molecule fits into a binding pocket and its pharmacokinetic properties. For instance, distinguishing between a 4-fluoro and a 5-fluoro positional isomer on a related benzamide scaffold can be achieved using NMR analysis, which is critical for confirming the structure of the intended active compound. In the development of pyrazole-based inhibitors, the selectivity of condensation reactions often favors the placement of bulkier groups at a specific position (R5), which in turn dictates the final biological profile of the isomeric products. acs.org Therefore, precise control over positional isomerism during synthesis is essential for achieving the desired biological activity.
Scaffold Hopping Strategies from this compound
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different core, while maintaining the original pharmacophoric elements responsible for biological activity. nih.govugent.be This approach is used to discover new chemical classes of drugs (chemotypes), improve properties like potency and selectivity, or circumvent existing patents. mdpi.com
Starting from a 2-aminobenzamide lead compound, a scaffold hopping strategy could involve replacing the central phenyl ring with a different heterocyclic system, such as a pyrimidine, pyrazole, or thiazole (B1198619). nih.govacs.orgmdpi.com The goal is to arrange the key functional groups (e.g., the ortho-amino group and the amide side chain) in a similar spatial orientation to mimic the interactions of the original molecule with its target.
For example, a scaffold hopping approach was successfully used to generate new aryl-2-aminopyrimidine inhibitors of MRSA biofilm formation by replacing a 2-aminoimidazole scaffold. nih.gov In another study, a scaffold hopping exercise beginning with imidazo[1,2-a]pyrazines led to the discovery of novel and potent pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. acs.org A similar strategy could be applied to a this compound scaffold, where the benzamide core is replaced by a different heterocycle that preserves the essential binding features required for activity against a target like HDAC.
Applications in the Development of Therapeutically Relevant Molecules
The versatility of the this compound scaffold has led to its application in the development of various therapeutically relevant molecules. The ability to easily modify the core structure allows for the fine-tuning of pharmacological properties to target a range of diseases. One of the most significant applications of this scaffold has been in the pursuit of anticancer agents.
Precursors to Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. google.com The overexpression of certain HDACs is linked to the development of various cancers, making them an important target for cancer therapy. hzdr.de HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. acs.org
The 2-aminobenzamide scaffold, also referred to as an ortho-aminoanilide, is a key structural motif in a major class of HDAC inhibitors. hzdr.de The ortho-aminoanilide moiety acts as a zinc-binding group (ZBG), which is essential for inhibitory activity as it chelates the zinc ion present in the active site of the HDAC enzyme. mdpi.com
Numerous potent and selective HDAC inhibitors have been developed based on this scaffold. Entinostat and Tacedinaline are well-known benzamide-based HDAC inhibitors. mdpi.com More recent research has focused on developing derivatives with improved selectivity for specific HDAC isoforms. For instance, a series of inhibitors based on an N-(2-aminophenyl)-benzamide core were synthesized, leading to compounds with high potency and selectivity for HDAC1 and HDAC2. mdpi.com Another study reported new 5-aryl-substituted 2-aminobenzamide-type HDAC inhibitors that showed neuroprotective effects in a model of cerebral ischemia. nih.gov These findings underscore the importance of the this compound scaffold as a precursor for developing next-generation, isoform-selective HDAC inhibitors for use in oncology and neurodegenerative diseases.
| Compound | Description | Target(s) | IC₅₀ (nM) |
| BA3 | N-(2-amino-5-(thiophen-3-yl)phenyl)-4-((2-fluoropropanamido)methyl)benzamide | HDAC1 | 4.8 |
| HDAC2 | 39.9 | ||
| 15k | (S)-N-(2-Aminophenyl)-4-((4-phenyl-4,5-dihydrooxazol-2-yl)amino)methyl)benzamide | HDAC1 | 80 |
| HDAC2 | 110 | ||
| HDAC3-NCoR2 | 6 |
Data for BA3 and 15k sourced from studies on novel HDAC inhibitors. acs.orghzdr.de
Development of Anti-Inflammatory Agents
The this compound core has been utilized in the synthesis of novel anti-inflammatory agents. Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. ptfarm.pl Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but their use can be associated with gastrointestinal side effects. ptfarm.plresearchgate.net This has driven the search for new anti-inflammatory compounds with improved safety profiles.
Derivatives of 2-aminobenzamide have been investigated for their anti-inflammatory potential. For instance, Parsalmide, or 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a non-steroidal anti-inflammatory drug that has been shown to be effective in treating arthritis with reduced gastric side effects. researchgate.net This has spurred the synthesis of related substituted benzamides. researchgate.net In one study, a series of palmitoyl (B13399708) benzamides were synthesized and evaluated for their anti-inflammatory and analgesic activities. While most of the synthesized compounds showed poor anti-inflammatory activity, o-palmitoylamino N-carboxyethyl benzamide demonstrated significant inhibition of edema. bioline.org.br
Furthermore, various heterocyclic compounds incorporating the benzamide moiety have shown promise as anti-inflammatory agents. For example, imidazo[2,1-b] Current time information in Bangalore, IN.mdpi.comthiadiazole derivatives have been reported to possess anti-inflammatory properties. ptfarm.pl Similarly, benzimidazole derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation. ekb.eg The development of novel benzimidazole derivatives as potential treatments for inflammation, pain, and fever is an active area of research. acs.org
Research into Antimicrobial Compound Design
The structural framework of this compound has also been a valuable template for designing novel antimicrobial agents to combat bacterial and fungal infections. The rise of antimicrobial resistance necessitates the continuous development of new drugs with novel mechanisms of action.
Several studies have reported the synthesis and antimicrobial evaluation of 2-aminobenzamide derivatives. For example, a series of 2-aminobenzamide derivatives were synthesized and screened for their activity against various bacterial and fungal strains. mdpi.com One of the synthesized compounds, in particular, exhibited potent antifungal activity against Aspergillus fumigatus and moderate to good activity against other tested microbes. mdpi.com Another study focused on the synthesis of 2-amino-N-hydroxybenzamide analogs, which showed promising antibacterial and antifungal activities. researchgate.net
The incorporation of the 2-aminobenzamide scaffold into more complex heterocyclic systems has also yielded potent antimicrobial agents. For instance, thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial effects. uobaghdad.edu.iqnih.govconnectjournals.com Researchers have designed and synthesized 2-amino-5-arylazothiazole derivatives as potential antibacterial agents against Escherichia coli. mdpi.com Additionally, benzimidazole derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives from 2-amino-5-methylpyridine (B29535) has also been explored for antibacterial activity. innovareacademics.in
Exploration of Anticancer Agents
The this compound scaffold has emerged as a significant platform in the quest for new anticancer therapies. Cancer remains a leading cause of mortality worldwide, driving intensive research into novel and more effective treatment strategies.
Derivatives of 2-aminobenzamide have shown potential as anticancer agents by targeting various cellular pathways involved in cancer progression. For instance, certain derivatives have been found to inhibit protein kinases, such as Bcr-Abl, which are critical in some types of leukemia. The modification of the 2-aminobenzamide structure by introducing different functional groups is being actively pursued to enhance potency and selectivity against specific cancer targets.
Furthermore, the 2-aminobenzamide moiety has been incorporated into various heterocyclic structures to develop potent anticancer compounds. Quinazolinone derivatives, for example, have been identified as a key scaffold in anticancer drug development. acs.org A study on 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives revealed a compound with significant antiproliferative activity against lung cancer cells. acs.org Similarly, Schiff base derivatives of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, with some compounds showing promising results. nih.govresearchgate.net Other research has explored the anticancer potential of 4-methylbenzamide (B193301) derivatives containing purine (B94841) rings as potential protein kinase inhibitors. nih.gov
Pharmacological Profiling of this compound Analogues
The pharmacological profiling of this compound analogues is a critical step in the drug discovery process. This involves a series of in vitro and cellular assays to determine the biological activity, identify molecular targets, and elucidate the mechanisms of action of these compounds.
In Vitro Activity Assessments
In vitro activity assessments are fundamental for determining the biological effects of this compound analogues. These assays are typically conducted in a controlled laboratory setting outside of a living organism.
For anticancer research, the antiproliferative activity of these compounds is commonly evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. acs.orgnih.govresearchgate.net This assay measures the metabolic activity of cells and provides data on the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50 value). For example, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated against melanoma, leukemia, cervical, and breast cancer cell lines, with several compounds demonstrating promising anticancer activity. nih.govresearchgate.net Similarly, the cytotoxicity of zelkovamycin (B1683626) analogues was assessed against Huh-7 cancer cells. mdpi.com
In the context of anti-inflammatory research, in vitro assays often involve measuring the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). researchgate.net For instance, novel benzimidazole derivatives were screened for their in vitro COX-2 inhibition, with several compounds showing promising selectivity and potency. ekb.eg
For antimicrobial studies, the in vitro activity is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.com This indicates the lowest concentration of the compound that prevents visible growth of a microorganism.
Below is a table summarizing the in vitro activity of selected this compound analogues and related derivatives from various studies.
| Compound Class | Assay Type | Target/Cell Line | Key Findings | Reference |
| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives | MTT Assay | SK-MEL-2, HL-60, HeLa, MCF-7 | Several compounds showed promising anticancer activity with comparable GI50 values to the standard drug. | nih.govresearchgate.net |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | MTT Assay | A549, H1975, PC9 | Compound 45 showed the best antiproliferative activity against A549 lung cancer cells (IC50: 0.44 μM). | acs.org |
| 4-Methylbenzamide Derivatives with Purines | MTT Assay | K562, HL-60, OKP-GS | Compounds 7 and 10 exhibited significant inhibitory activity against several cancer cell lines. | nih.gov |
| Benzimidazole Derivatives | COX-2 Inhibition Assay | COX-2 Enzyme | Five compounds showed promising selective COX-2 inhibition with low IC50 values. | ekb.eg |
| 2-Aminobenzamide Derivatives | Antimicrobial Susceptibility Testing | Aspergillus fumigatus | Compound 5 was found to be a potent antifungal agent. | mdpi.com |
Molecular Target Identification and Validation
Identifying the specific molecular targets of this compound analogues is crucial for understanding their mechanism of action and for rational drug design. The biological activity of these compounds is attributed to their interaction with specific enzymes, receptors, or other macromolecules.
For anticancer agents, protein kinases are a common target. nih.gov Molecular docking studies can be employed to predict the binding interactions between the compounds and their protein targets, providing insights into the structural requirements for effective inhibition. For example, molecular modeling experiments have shown that certain 4-methylbenzamide derivatives could bind to platelet-derived growth factor receptors (PDGFRα and PDGFRβ) as either competitive or allosteric inhibitors. nih.gov In another study, frentizole (B1674154) and its analogs were identified as potential tubulin inhibitors through similarity searches and target prediction tools. mdpi.com
In the context of anti-inflammatory research, cyclooxygenases (COX-1 and COX-2) are well-established targets. researchgate.net Molecular docking studies have been used to understand the binding modes of benzimidazole derivatives within the active site of the COX-2 enzyme. ekb.eg For some anti-inflammatory hybrids, the CXCR4 receptor has been identified as a potential target. nih.gov
For antimicrobial compounds, the potential molecular targets can be diverse. For instance, some imidazo[1,2-a]pyridine derivatives are thought to exert their antibacterial activity by inhibiting the bacterial beta subunit of DNA gyrase. innovareacademics.in In the case of antifungal agents, molecular docking studies have been used to investigate the binding of active compounds to target proteins such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com
Investigation of Cellular Mechanisms of Action
Investigating the cellular mechanisms of action provides a deeper understanding of how this compound analogues exert their pharmacological effects at the cellular level. This involves studying their impact on various cellular processes and signaling pathways.
For anticancer compounds, studies often focus on their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, certain 4-methylbenzamide derivatives were found to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells, thereby preventing cell division. nih.gov Similarly, a 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative was shown to induce G1-phase arrest, inhibit the ALK/PI3K/AKT signaling pathway, disrupt the mitochondrial membrane potential, and promote apoptosis in lung cancer cells. acs.org
In the field of neurodegenerative diseases, 2-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. In a neuronal cell model of Friedreich's ataxia, these inhibitors were found to increase the levels of FXN mRNA and frataxin protein by targeting class I HDACs 1 and 3. nih.gov The mechanism was linked to a slow-on/slow-off binding to the HDAC enzymes. nih.gov
The ability of these compounds to penetrate cell membranes is also an important aspect of their cellular mechanism. The lipophilicity conferred by certain structural features, such as methyl groups, can enhance cell membrane penetration and facilitate interaction with intracellular targets.
Computational Chemistry and in Silico Investigations of 2 Amino 5 Methylbenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-5-methylbenzamide, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.
A detailed analysis of the electronic structure of this compound using DFT has not been specifically reported in the surveyed scientific literature. Such a study would typically involve the calculation and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.
Furthermore, an analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule interacts with other chemical species. While general principles of physical chemistry can be applied to estimate these properties, specific, peer-reviewed computational data for this compound are not available.
There are no published studies that use DFT to elucidate reaction mechanisms or analyze transition states involving this compound. This type of investigation is vital for understanding the kinetics and thermodynamics of chemical reactions. For instance, while the synthesis of this compound is known google.comgoogle.com, the detailed computational modeling of these synthetic routes, including the identification of transition states and reaction energy profiles, has not been documented. Such studies would provide a deeper, molecular-level understanding of the reaction pathways, potentially enabling the optimization of synthetic procedures.
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Docking and Simulation Studies
Molecular docking and simulation are cornerstones of computer-aided drug design, used to predict how a molecule might interact with a biological target.
No specific molecular docking studies featuring this compound as a ligand have been published. Molecular docking simulations would predict the preferred binding orientation and affinity of the compound within the active site of a protein. This information is foundational for assessing its potential as a therapeutic agent, for example, as an enzyme inhibitor. The process involves docking the 3D structure of this compound against a library of biological targets to identify potential binding partners. While the compound is noted for its use in cancer research as an inhibitor of dihydropyrimidine (B8664642) dehydrogenase, detailed docking studies illustrating these interactions are not available in the public domain .
Specific conformational analysis and molecular dynamics (MD) simulations for this compound are not found in the literature. Conformational analysis would identify the stable low-energy three-dimensional shapes of the molecule, which is critical as the biological activity of a molecule is often dependent on its conformation. Following this, MD simulations could be employed to study the dynamic behavior of the molecule over time, both in solution and when bound to a receptor. These simulations provide insights into the stability of the ligand-receptor complex and the flexibility of the molecule, which are key factors in its biological function. A study on a related compound, 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, highlights the importance of such analyses for understanding molecular stability and interactions .
Prediction of Ligand-Receptor Binding Interactions
Cheminformatics and Virtual Screening Applications
There is no documented use of this compound in large-scale cheminformatics or virtual screening campaigns reported in the scientific literature. In such applications, the compound's structure would be part of a large chemical library screened computationally against a specific biological target to identify potential "hit" compounds. The physicochemical properties of this compound, such as its molecular weight, logP, and number of hydrogen bond donors and acceptors, would be used as filters in these virtual screening workflows.
Below is a table of computed physicochemical properties for this compound, which would be relevant for such cheminformatics studies.
| Property | Value | Source |
| Molecular Formula | C8H10N2O | Biosynth |
| Molecular Weight | 150.18 g/mol | Biosynth |
| Melting Point | 178 °C | Biosynth |
| SMILES | CC1=CC(=C(C=C1)N)C(=O)N | Biosynth |
| Hazard Statements | H302, H332, H315, H319, H335 | Biosynth |
Chemical Space Exploration and Diversity Analysis
Chemical space exploration in drug discovery refers to the systematic investigation of a vast number of possible molecules to identify novel, potent, and drug-like compounds. rsc.orgresearchgate.net This process is often coupled with diversity analysis, which ensures that a wide range of chemical structures and properties are examined, thereby increasing the probability of discovering unique bioactive molecules. researchgate.net For a given scaffold like this compound, these explorations involve generating virtual libraries of related compounds and assessing their structural variety.
A key strategy in this area is the use of computational tools to generate analogs of a lead compound. For instance, research on derivatives of the closely related 5-amino-2-methylbenzamide (B1286566) moiety, a core component of the SARS-CoV-2 papain-like protease (PLpro) inhibitor GRL-0617, demonstrates this principle effectively. researchgate.netmdpi.com In one such study, a pathfinder-based retrosynthesis analysis was employed to create a virtual library of analogs by replacing a specific fragment (the naphthalene (B1677914) moiety) of the parent compound with commercially available building blocks. researchgate.netmdpi.com This reaction-based enumeration allows for a focused yet diverse exploration of the chemical space around the core benzamide (B126) structure, ensuring that the generated ideas are synthetically feasible. researchgate.net
The foundation for such explorations rests on the physicochemical properties of the parent compound. These descriptors are calculated to define the starting point in the chemical space.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | nih.govsigmaaldrich.com |
| Molecular Weight | 150.18 g/mol | nih.govsigmaaldrich.com |
| XLogP3 | 1.1 | nih.gov |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | ambeed.com |
| Hydrogen Bond Donors | 2 | ambeed.com |
| Hydrogen Bond Acceptors | 1 | ambeed.com |
| Rotatable Bonds | 1 | ambeed.com |
This table presents key computed descriptors for this compound that are used in diversity analysis and predictive modeling.
By modifying the core structure and calculating these same descriptors for the newly generated analogs, researchers can quantify the diversity of the library and ensure a broad coverage of properties such as lipophilicity, polarity, and size. This multiparameter approach is crucial for lead optimization, aiming to improve potency while maintaining or enhancing other desirable drug-like properties. researchgate.net
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug design. acs.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to create an equation that predicts the activity. acs.orgnih.gov
In the context of benzamide derivatives, computational studies have successfully employed these techniques to prioritize compounds for synthesis and testing. For example, in the exploration of inhibitors targeting the SARS-CoV-2 PLpro, an active learning QSAR workflow was implemented. researchgate.net After generating a large library of over 15,000 compounds, Glide docking was used to predict their binding scores. researchgate.net These scores, along with calculated molecular descriptors, were then used to build and iteratively train a Kennel-based Partial Least Square (KPLS) regression model. researchgate.net
The robustness and predictive power of a QSAR model are assessed using several statistical metrics. The coefficient of determination (R²) measures how well the model fits the training data, while the predictive ability is often validated using a test set, quantified by a metric like Q². researchgate.net
Table 2: Performance of an Exemplary QSAR Model for Benzamide Derivatives
| Model Type | Training Set (R²) | Test Set (Q²) | Source |
|---|---|---|---|
| KPLS Regression | 0.7579 | 0.7191 | researchgate.net |
This table shows the statistical performance of a QSAR model developed to predict the activity of SARS-CoV-2 PLpro inhibitors based on a benzamide scaffold.
The ultimate goal of such predictive models is to efficiently screen vast virtual libraries and identify a smaller, more promising set of candidates for more rigorous and computationally expensive evaluation methods, such as Free Energy Perturbation (FEP+) calculations. researchgate.net The FEP+ method provides a more accurate prediction of the binding free energy (ΔG), which corresponds directly to a compound's potency. mdpi.com
In the aforementioned study, the QSAR model guided the selection of 35 high-priority ideas for FEP+ calculations. The results from these calculations identified compounds with significantly improved binding affinities compared to inactive analogs, validating the combined strategy of chemical space exploration and predictive modeling. researchgate.netmdpi.com
Table 3: Predicted Binding Affinities for Selected Benzamide Derivatives
| Compound | Predicted Binding Free Energy (ΔG in kcal/mol) | Source |
|---|---|---|
| Compound 45 | -7.28 ± 0.96 | researchgate.netmdpi.com |
| Compound 5 | -6.78 ± 1.30 | researchgate.netmdpi.com |
| Compound 91 | -5.74 ± 1.06 | researchgate.netmdpi.com |
| Compound 23 | -3.11 ± 1.45 | researchgate.net |
This table presents the FEP+ calculated binding free energies for prioritized compounds, distinguishing between active (more negative ΔG) and inactive molecules.
This integrated in silico approach, which combines the broad search of chemical space with the focused predictions of QSAR and the accuracy of FEP+, represents a powerful and efficient paradigm in the discovery of novel therapeutics based on scaffolds like this compound. researchgate.net
Applications in Agrochemical and Industrial Chemistry
Intermediate in the Synthesis of Pesticides and Insecticides
Research and patent literature indicate that derivatives of 2-Amino-5-methylbenzamide are crucial intermediates in the production of modern insecticides. The core structure of this compound is often modified, typically through halogenation, to create more potent and selective active ingredients for pest control.
A prominent example is the synthesis of diamide (B1670390) insecticides, a class of chemicals known for their efficacy against a range of pests. While direct synthesis from this compound is not the most common pathway, its chlorinated analogs are key building blocks. For instance, the compound 2-Amino-5-chloro-N,3-dimethylbenzamide is a critical intermediate in the manufacture of the widely used insecticides chlorantraniliprole (B1668704) and cyantraniliprole. sriramchem.comgoogle.comwipo.int These insecticides are valued for their effectiveness and novel mode of action.
Furthermore, patents reveal the use of related structures in creating other agrochemicals. For example, 2-amino-3,5-dichloro-N-methylbenzamide is another important intermediate for the synthesis of the bisamide pesticide tetrachlorantraniliprole. patsnap.comgoogle.com The synthesis of these more complex molecules often starts from precursors that are structurally related to this compound, highlighting its role as a parent structure in this field of chemistry. A one-pot synthesis method has been reported for creating 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, which further underscores the importance of this structural class of compounds in agrochemical synthesis.
The following table summarizes key intermediates and their resulting pesticide products:
| Intermediate Compound | Resulting Pesticide(s) |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole, Cyantraniliprole |
| 2-Amino-3,5-dichloro-N-methylbenzamide | Tetrachlorantraniliprole |
Role in Material Science and Polymer Chemistry
Based on available research, there is no significant, direct research-supported evidence for the application of this compound in material science or polymer chemistry. While some benzamide (B126) derivatives have found use in polymer modification, specific studies detailing the incorporation of this compound into polymers or its use in material science applications are not prominent in the scientific literature. One study mentions the synthesis of novel polyimides, but this was derived from 2-amino-4-nitrophenol, a different chemical compound. uobaghdad.edu.iq
Future Research Directions and Translational Perspectives
Development of Highly Potent and Selective 2-Amino-5-methylbenzamide Analogues
The core structure of this compound offers a flexible scaffold for chemical modification, enabling the creation of analogues with enhanced potency and selectivity for specific biological targets. Researchers are actively exploring structure-activity relationships (SAR) to understand how different functional groups and substituents influence the biological effects of these compounds.
Recent studies have demonstrated that modifications to the benzamide (B126) and anilide rings can significantly impact lipophilicity and electronic properties, which are critical for biological activity. For instance, the introduction of a hydroxyl group can be crucial for hydrogen bonding with biological targets like photosystem II (PSII). Conversely, replacing it with an amino group can diminish this specific activity. The strategic placement of substituents is key to modulating the molecule's interaction with enzymes and receptors, thereby influencing its therapeutic or agrochemical efficacy.
One area of focus is the development of novel histone deacetylase (HDAC) inhibitors. Certain 2-aminobenzamide (B116534) derivatives have shown promise in this area, with the potential to treat diseases like Friedreich's ataxia. nih.gov Research has shown that N-(2-aminophenyl)-benzamide derivatives can inhibit class I HDAC enzymes, demonstrating antiproliferative and antifibrotic activity. nih.gov The development of analogues with increased selectivity for specific HDAC isoforms is a key objective to minimize off-target effects and improve therapeutic outcomes. nih.gov
Furthermore, the synthesis of benzamide analogues as multi-target compounds is a growing area of interest. For example, novel benzamides have been designed and synthesized to act as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com This multi-target approach could offer a more effective treatment strategy for complex diseases.
Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency
One promising approach is the development of one-pot synthesis methods. For example, a three-step, one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported. sioc-journal.cnsioc-journal.cn This method offers several advantages, including simpler work-up procedures, milder reaction conditions, shorter reaction times, and higher yields (87-94%), making it a greener synthetic route. sioc-journal.cn
Furthermore, advancements in catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination, offer alternative and potentially more efficient ways to introduce the amino group to the benzamide structure. vulcanchem.com The exploration of such novel synthetic methodologies is vital for the cost-effective and sustainable production of these valuable compounds.
Integration of Advanced Computational Methods for Rational Drug Design
Advanced computational methods are becoming indispensable tools in the rational design of new drugs and agrochemicals based on the this compound scaffold. These in silico techniques allow researchers to predict the biological activity of novel compounds before they are synthesized, saving significant time and resources.
Key computational methodologies employed include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the molecular interactions and binding affinity. openmedicinalchemistryjournal.comresearchgate.net Docking studies have been used to elucidate the binding modes of benzamide inhibitors to HDAC1. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized analogues.
Virtual Screening: This method involves the computational screening of large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. openmedicinalchemistryjournal.com
De Novo Design: This approach uses computational algorithms to design entirely new molecules with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com
The integration of these computational tools enables a more targeted and efficient approach to drug discovery. By predicting properties such as binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects, researchers can prioritize the synthesis of the most promising candidates. researchgate.netnih.gov This rational design process accelerates the development of novel, potent, and selective this compound derivatives. openmedicinalchemistryjournal.comontosight.ai
Emerging Therapeutic and Agrochemical Applications of the Benzamide Class
The benzamide class of compounds, including derivatives of this compound, exhibits a wide range of biological activities, leading to a continuous exploration of new therapeutic and agrochemical applications.
Therapeutic Applications:
Anticancer Agents: Benzamides are a significant class of HDAC inhibitors, with some compounds like chidamide (B1683975) already approved for cancer treatment. nih.gov Research is ongoing to develop new benzamide-based anticancer agents with improved efficacy and selectivity for various cancer types, including lung and breast cancer. nih.govchemrevlett.com
Neurodegenerative Diseases: As mentioned earlier, benzamide derivatives are being investigated as potential treatments for Alzheimer's disease by targeting key enzymes like AChE and BACE1. mdpi.comontosight.ai
Fibrotic Disorders: N-(2-Aminophenyl)-benzamide inhibitors of class I HDACs have shown efficacy in animal models of pulmonary fibrosis, suggesting a potential new therapeutic avenue for these conditions. nih.govontosight.ai
Antimicrobial and Antifungal Agents: Certain benzamide derivatives have demonstrated significant activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis and Candida albicans. ontosight.aimdpi.com
Gastrointestinal Agents: Some substituted benzamides have been developed as gastrokinetic agents to treat disorders like functional dyspepsia and diabetic gastroparesis. taylorandfrancis.comacs.org
Agrochemical Applications:
Insecticides: Certain anthranilamide compounds, for which 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate, are effective insecticides. google.comwipo.int The benzamide class also includes compounds with marked controlling effects on a wide range of insect pests injurious to various crops. google.com
Fungicides: Benzamides are used in agriculture as fungicides. ontosight.ai For example, fluopyram (B1672901) is a benzamide fungicide used to control diseases like botrytis and powdery mildew. nih.gov The development of novel benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) has also shown promising fungicidal activities. nih.gov
Herbicides: The amide group is a common feature in many commercial herbicides, and research into new amide derivatives for weed control is an active area. nih.gov
The continued investigation into the diverse biological activities of the benzamide class promises to uncover even more therapeutic and agrochemical applications in the future.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-methylbenzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound (CAS 40067-82-1) typically involves condensation reactions between substituted benzoic acid derivatives and amines. For example, analogs like 5-chloro-N,3-dimethylbenzamide are synthesized via coupling reactions using reagents such as thionyl chloride (SOCl₂) for acid activation . To optimize yields:
- Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for amide bond formation.
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Table 1: Comparison of synthetic methods for benzamide derivatives
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Direct condensation | SOCl₂ | 65–75 | >95% | |
| EDC/HOBt coupling | EDC, HOBt | 80–85 | >98% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm and amide protons at δ 8.1–8.5 ppm) .
- Mass spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1).
- HPLC : Monitor purity with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What are the critical physicochemical properties of this compound for experimental design?
Methodological Answer: Key properties include:
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF for in vitro assays .
- Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond .
- pKa : Predicted to be ~2.5 (carboxylic acid) and ~9.8 (amine) using ACD/Labs Percepta .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in inhibiting enzymatic targets?
Methodological Answer:
- Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ).
- Use X-ray crystallography or molecular docking (software: AutoDock Vina) to study binding interactions with targets like PARP-1 or HDACs .
- Validate with site-directed mutagenesis to identify critical residues in the enzyme’s active site.
Q. What computational strategies predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (software: Gaussian 16) .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers (software: GROMACS).
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in cancer cell lines) to identify outliers .
- Control experiments : Replicate assays under standardized conditions (e.g., ATP levels for viability assays).
- Structural validation : Confirm analog identity via NMR and HRMS to rule out impurities .
Q. What advanced techniques are used to study the metabolic stability of this compound in vivo?
Methodological Answer:
- LC-MS/MS : Quantify metabolites in plasma or liver microsomes.
- CYP450 inhibition assays : Identify metabolic pathways using human recombinant enzymes .
- Radiolabeling : Track ¹⁴C-labeled compound distribution in animal models.
Table 2: Key analytical parameters for metabolic studies
| Parameter | Technique | Detection Limit | Reference |
|---|---|---|---|
| Plasma half-life | LC-MS/MS | 0.1 ng/mL | |
| CYP3A4 inhibition | Fluorescence | IC₅₀ < 1 µM |
Q. How can researchers address challenges in scaling up this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
